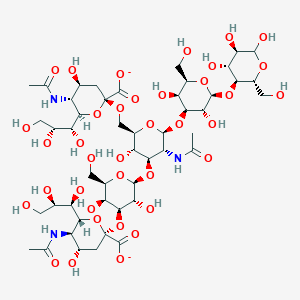

![molecular formula C14H9F6NO B1598105 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline CAS No. 57688-35-4](/img/structure/B1598105.png)

4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

Descripción general

Descripción

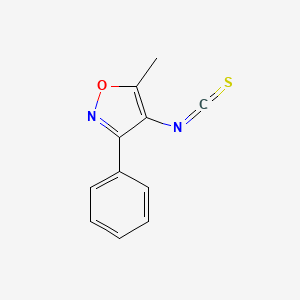

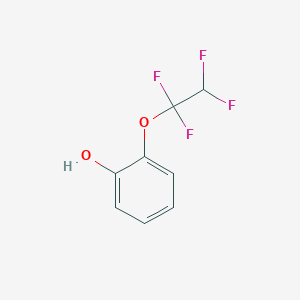

“4-[3,5-Bis(trifluoromethyl)phenoxy]aniline” is a synthetic compound with the molecular formula C14H9F6NO . It has gained attention in the scientific community due to its unique properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of “4-[3,5-Bis(trifluoromethyl)phenoxy]aniline” consists of a central aniline group attached to a phenoxy group, which in turn is substituted with two trifluoromethyl groups . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

“4-[3,5-Bis(trifluoromethyl)phenoxy]aniline” has a molecular weight of 321.22 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the retrieved papers.Aplicaciones Científicas De Investigación

Application in Antibacterial Research

Scientific Field

This compound has been used in the field of Medicinal Chemistry , specifically in the development of new antibiotics .

Summary of the Application

4-[3,5-Bis(trifluoromethyl)phenoxy]aniline has been used in the synthesis of pyrazole derivatives, which have shown potential as potent growth inhibitors of drug-resistant bacteria .

Methods of Application

The compound was used in the design and synthesis of 30 novel pyrazole derivatives. The exact experimental procedures are not detailed in the source .

Results or Outcomes

Most of the synthesized compounds were found to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Several lead compounds were found to be bactericidal and potent against MRSA persisters .

Application in Organic Synthesis

Scientific Field

This compound is used in the field of Organic Chemistry , specifically in the synthesis of various organic compounds .

Summary of the Application

4-[3,5-Bis(trifluoromethyl)phenoxy]aniline has been used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, a Schiff’s base . It has also been used in the synthesis of 5,7-bis(trifluoromethyl)aniline .

Methods of Application

The compound was used in various organic synthesis reactions. The exact experimental procedures are not detailed in the sources .

Results or Outcomes

The outcomes of these syntheses were the successful production of the target compounds .

Application in Palladium-Catalyzed Direct Dehydrogenative Cross-Coupling

Scientific Field

This compound is used in the field of Organometallic Chemistry .

Summary of the Application

4-[3,5-Bis(trifluoromethyl)phenoxy]aniline has been found to be a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .

Methods of Application

The compound was used as a directing group in a palladium-catalyzed cross-coupling reaction .

Results or Outcomes

The outcomes of this application are not detailed in the source .

Application in Agrochemical and Pharmaceutical Industries

Scientific Field

This compound is used in the field of Agrochemical and Pharmaceutical Chemistry .

Summary of the Application

Trifluoromethylpyridine (TFMP) derivatives, including 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .

Methods of Application

The compound is used in the synthesis of various agrochemicals and pharmaceuticals . The exact experimental procedures are not detailed in the source .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Application in Synthesis of Schiff’s Base

Scientific Field

This compound is used in the field of Organic Chemistry .

Summary of the Application

4-[3,5-Bis(trifluoromethyl)phenoxy]aniline was used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, a Schiff’s base .

Methods of Application

The compound was used in various organic synthesis reactions . The exact experimental procedures are not detailed in the sources .

Results or Outcomes

The outcomes of these syntheses were the successful production of the target compounds .

Safety And Hazards

According to the Safety Data Sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling "4-[3,5-Bis(trifluoromethyl)phenoxy]aniline" . In case of accidental release, it’s advised to prevent further spillage or leakage and avoid discharge into the environment .

Propiedades

IUPAC Name |

4-[3,5-bis(trifluoromethyl)phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F6NO/c15-13(16,17)8-5-9(14(18,19)20)7-12(6-8)22-11-3-1-10(21)2-4-11/h1-7H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVAZFXYMGPKBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372414 | |

| Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3,5-Bis(trifluoromethyl)phenoxy]aniline | |

CAS RN |

57688-35-4 | |

| Record name | 4-[3,5-Bis(trifluoromethyl)phenoxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57688-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

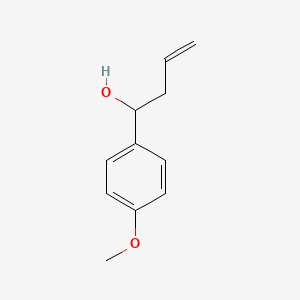

![[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol](/img/structure/B1598025.png)

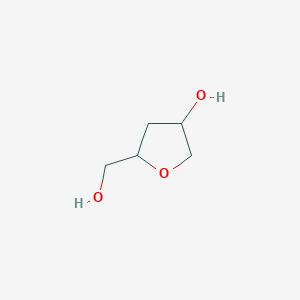

![praseodymium(3+);(1E)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate;(1Z)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate](/img/structure/B1598030.png)

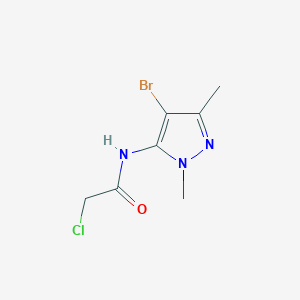

![[4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid](/img/structure/B1598033.png)

![Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1598045.png)